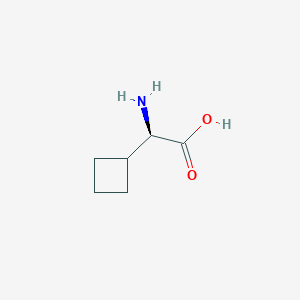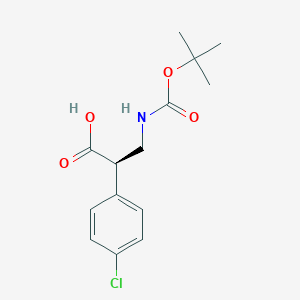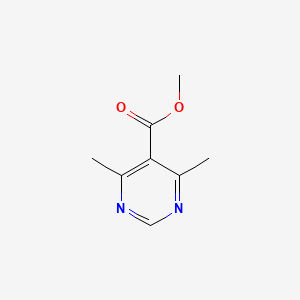![molecular formula C18H18N2O3 B1387419 {4-[(3,4-ジヒドロキノリン-1(2H)-イルカルボニル)アミノ]フェニル}酢酸 CAS No. 1170601-59-8](/img/structure/B1387419.png)
{4-[(3,4-ジヒドロキノリン-1(2H)-イルカルボニル)アミノ]フェニル}酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“{4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid” is a chemical compound with the molecular formula C18H18N2O3 . It is a derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, which is found in many natural products and synthetic molecules with a diverse range of biological activities .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, which includes “{4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid”, often involves the cyclization of carbamate, urea, thiourea, isocyanate, and the reductive cyclization of azidoamide . The Castagnoli–Cushman reaction is also used in the synthesis of these derivatives .Molecular Structure Analysis
The molecular structure of “{4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid” is determined by its molecular formula, C18H18N2O3 . Further details about its structure might be available in specific scientific literature or databases.科学的研究の応用
植物病害管理における抗オオミケト活性
問題の化合物と構造的に関連する3,4-ジヒドロイソキノリン-1(2H)-オン骨格の誘導体は、植物病原菌Pythium recalcitransに対する抗オオミケト活性について合成され、試験されています。 これらの誘導体は植物病害の管理において有望な結果を示しており、ある化合物はインビトロおよびインビボで顕著な有効性を示しています .
抗真菌作用
同じ誘導体は、他の6つの植物病原菌に対しても優れた抗真菌活性を示しており、これらの化合物が広域スペクトルの抗真菌剤として役立つ可能性を示しています .
作用機序分析
生理学的、生化学的、および脂質体分析に加えて、超微細構造観察により、これらの化合物の作用機序は、病原体の生体膜系の破壊を伴う可能性があることを示唆しています .
農薬開発
これらの誘導体に関する研究は、より強力な抗オオミケト剤の設計と開発のための重要な情報を提供してきました。 これは、P. recalcitransおよび潜在的に他の有害な生物に対して有効な新しい農薬の開発につながる可能性があります .
癌研究のためのNF-κB阻害剤
問題の化合物と構造的に類似した化合物は、潜在的なNF-κB阻害剤として同定されています。 これらの阻害剤は、炎症や細胞増殖を制御する役割を果たすため、抗癌剤の研究において重要です .
代謝および免疫疾患の治療
化合物の誘導体は、代謝および免疫疾患の治療のための重要な薬剤として注目されています。 これは、植物病害管理を超えた治療用途における化合物の潜在力を示しています .
神経炎症性疾患の管理
一部の誘導体は、神経炎症およびミクログリアの活性化が疾患の病因における主要な要因であるさまざまな脳疾患に影響を与える可能性を示しています。 これは、神経炎症性疾患の治療または管理における可能な用途を示唆しています .
定量的構造活性相関(QSAR)研究
化合物の誘導体は、生物活性のための構造的要件を理解するためにQSAR研究で使用されてきました。 これらの研究は、合理的な創薬にとって不可欠であり、より効果的な治療薬の開発につながる可能性があります .
作用機序
The exact mechanism of action of {4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid is not yet fully understood. However, it is believed that {4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory substances such as prostaglandins and leukotrienes. It is also believed that {4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid may act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. In addition, {4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid may also act as an inhibitor of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide.
Biochemical and Physiological Effects
Studies have shown that {4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid has a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-viral effects. Additionally, {4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid has been found to have antioxidant and neuroprotective effects, as well as to have the potential to be used as a drug delivery system. Furthermore, {4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid has been found to have the potential to be used in the production of various polymers-based materials.
実験室実験の利点と制限
One of the main advantages of using {4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid in laboratory experiments is its relative stability and low toxicity. Additionally, {4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid has a wide range of potential applications in the field of biochemistry and chemistry, which makes it a versatile compound. However, there are some limitations to using {4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid in laboratory experiments. For example, {4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid is not soluble in water, which can make it difficult to use in certain experiments. Additionally, the exact mechanism of action of {4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid is not yet fully understood, which can limit its applications in certain experiments.
将来の方向性
In the future, {4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid could be used in the development of new drugs for the treatment of various diseases, such as cancer, inflammation, and viral infections. Additionally, {4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid could be used in the production of various polymers-based materials, such as drug delivery systems and biodegradable plastics. Furthermore, {4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid could be used in the development of new technologies for the detection and quantification of various molecules, such as proteins and nucleic acids. Finally, {4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid could be used in the development of new technologies for the detection and quantification of various molecules, such as proteins and nucleic acids.
合成法
The synthesis of {4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid is achieved by a two-step reaction. The first step involves the reaction of 3,4-dihydroquinoline-1(2H)-ylcarbonyl chloride with an amine, such as N-methylpiperazine, in an acidic medium. The second step involves the reaction of the resulting amide with acetic anhydride in the presence of a catalyst, such as pyridine. The resulting product is {4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid.
特性
IUPAC Name |
2-[4-(3,4-dihydro-2H-quinoline-1-carbonylamino)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(22)12-13-7-9-15(10-8-13)19-18(23)20-11-3-5-14-4-1-2-6-16(14)20/h1-2,4,6-10H,3,5,11-12H2,(H,19,23)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAASPRLQSLXJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=C(C=C3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1387338.png)
![2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1387339.png)








![7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1387353.png)
![[2-Amino-4-(3,4-dimethoxy-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1387356.png)

